3-Ethylbenzaldehyde

Description

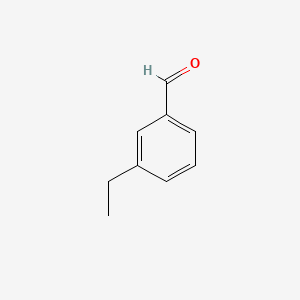

Structure

3D Structure

Properties

IUPAC Name |

3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXUFQXCNIGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187819 | |

| Record name | m-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34246-54-3 | |

| Record name | 3-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethylbenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 3-Ethylbenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and potential relevance in medicinal chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is a derivative of benzaldehyde with an ethyl substituent at the meta position of the benzene ring.[2]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₉H₁₀O | [2] | |

| Molecular Weight | 134.18 | g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] | |

| Density | 1.001 (Predicted) | g/cm³ | [1][4] |

| Boiling Point | 214.3 | °C at 760 mmHg | [1] |

| 73 | °C at 5.5 Torr | [4] | |

| Melting Point | Not Available | [1] | |

| Flash Point | 86.6 | °C | [1] |

| Refractive Index | 1.548 | [1] | |

| Vapor Pressure | 0.157 | mmHg at 25°C (est.) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is 397.7 mg/L at 25°C (est.). | [4][5] | |

| LogP (Octanol/Water Partition Coefficient) | 2.701 (est.) | [4] |

Chemical Properties

| Property | Description | Reference(s) |

| Stability | Moisture sensitive. The product is chemically stable under standard ambient conditions (room temperature). | [4][6] |

| Reactivity | As an aromatic aldehyde, it can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. | |

| Incompatible Materials | Oxidizing agents. | [7] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide. | [7] |

Spectral Data

| Spectrum Type | Data | Reference(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ: 1.28 (t, J = 7.2 Hz, 3H, -CH₃), 2.74 (q, J = 7.2 Hz, 2H, -CH₂-), 7.42 -7.48 (m, 2H, Ar-H), 7.69-7.72 (m, 2H, Ar-H), 10.0 (s, 1H, -CHO) | [4] |

| Infrared (IR) Spectrum | Vapor phase IR spectral data is available. | [5] |

| Mass Spectrometry (GC-MS) | NIST Number: 288277 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is the Suzuki coupling reaction between m-bromobenzaldehyde and triethylborane, catalyzed by a palladium complex.[4]

Materials:

-

m-Bromobenzaldehyde

-

Triethylborane (1.0 M in THF)

-

Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)

-

CsOAc (Cesium acetate)

-

Tetrahydrofuran (THF), anhydrous

-

Ether

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).[4]

-

Heat the mixture to reflux and maintain for 6 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Dilute the reaction mixture with ether.[4]

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

-

Purify the residue by silica gel flash column chromatography to yield this compound as a colorless oil.[4]

Gas Chromatography (GC) Analysis

A general protocol for the analysis of benzaldehyde derivatives by gas chromatography is outlined below. This method can be adapted for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)[4][8]

-

Capillary column (e.g., SE-30 or OV-101 coated fused silica)[4][8]

-

Carrier gas: Helium or Nitrogen[4]

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., chloroform or high-purity methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Chromatographic Conditions (Example):

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a standard. Quantify the compound by comparing its peak area to that of a known standard.

Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, research on benzaldehyde and its derivatives has revealed significant anti-inflammatory and anti-cancer properties.[9][10] These effects are often mediated through the modulation of key cellular signaling pathways. For instance, benzaldehyde has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and MAPK pathways.[10]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[11][12]

This guide provides a foundational understanding of this compound for its application in scientific research and drug development. Further investigation into its specific biological activities and mechanisms of action is warranted.

References

- 1. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 34246-54-3 [chemicalbook.com]

- 7. Benzaldehyde, 3-ethyl- [webbook.nist.gov]

- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Ethylbenzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental protocols for 3-Ethylbenzaldehyde. The information is intended to support research and development activities where this compound is of interest.

Molecular Identity and Structure

This compound, also known as m-ethylbenzaldehyde, is an aromatic aldehyde characterized by an ethyl group substituted at the meta-position of the benzene ring.

-

IUPAC Name: this compound[1]

-

Synonyms: m-ethylbenzaldehyde

The canonical SMILES representation of the molecule is CCC1=CC(=CC=C1)C=O.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Data is aggregated from various chemical repositories and literature.

Table 2.1: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Colorless Oil | ChemicalBook[4] |

| Boiling Point | 214.28 °C (at 760 mmHg, est.) | The Good Scents Company |

| 485.64 K (Joback Calculated) | Cheméo[5] | |

| Flash Point | 188.00 °F / 86.60 °C (TCC, est.) | The Good Scents Company |

| Vapor Pressure | 0.157 mmHg (at 25 °C, est.) | The Good Scents Company |

| logP (o/w) | 2.701 (est.) | The Good Scents Company |

| 2.062 (Crippen Calculated) | Cheméo[5] | |

| Purity | Typically ≥95% | Sigma-Aldrich, Apollo Scientific |

Table 2.2: Spectroscopic Data

| Spectroscopy Type | Data | Source |

| ¹H-NMR | (CDCl₃, 400 MHz) δ: 10.0 (s, 1H, -CHO), 7.69-7.72 (m, 2H, Ar-H), 7.42-7.48 (m, 2H, Ar-H), 2.74 (q, J=7.2 Hz, 2H, -CH₂-), 1.28 (t, J=7.2 Hz, 3H, -CH₃) | ChemicalBook[4] |

| Mass Spec (GC-MS) | Top Peaks (m/z): 134 (Molecular Ion), 133, 119 | PubChem[1] |

| IR Spectra | Vapor Phase IR Spectra available | PubChem[1] |

| Kovats Retention Index | 1168 (Semi-standard non-polar column) | NIST, PubChem[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting. The following protocols are based on established chemical literature.

Synthesis of this compound

A common method for the synthesis of this compound is the palladium-catalyzed Suzuki coupling reaction.

Protocol: Synthesis from m-Bromobenzaldehyde and Triethylborane[4]

-

Reaction Setup: In a suitable flask, create a suspension containing m-bromobenzaldehyde (2.00 mmol), Pd(dppf)Cl₂ (0.02 mmol, 1 mol%), and CsOAc (2.00 mmol).

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon.

-

Reagent Addition: Add triethylborane (2.00 mL, 1.0 M in THF) and an additional 3.0 mL of THF to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it under vacuum.

-

Purification: Purify the resulting residue using silica gel flash column chromatography to yield this compound as a colorless oil.

Analytical Method: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic aldehydes. The following is a representative protocol adaptable for this compound, based on methods for structurally similar compounds.[6]

Instrumentation: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in HPLC-grade water.

-

Solvent B: Acetonitrile.

-

-

Elution Mode: Gradient elution. A typical gradient could be: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.

-

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (mobile phase) to check for system peaks.

-

Inject the prepared sample solution and record the chromatogram.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Biological Activity and Signaling Pathways

Benzaldehyde and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory effects.[4] Recent studies have indicated that benzaldehydes can modulate key cellular signaling pathways. For instance, certain benzaldehydes have been shown to exert anti-inflammatory effects by suppressing the MAPK signaling pathway.[7] Furthermore, benzaldehyde has been investigated for its anticancer properties, where it may inhibit multiple oncogenic pathways, including PI3K/AKT and STAT3, by regulating 14-3-3ζ protein interactions.[8]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purity verification of this compound.

Benzaldehyde-Modulated Signaling Pathways

This diagram depicts the inhibitory action of benzaldehyde derivatives on key inflammatory and cancer-related signaling pathways as described in the literature.

References

- 1. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 3-ethyl- [webbook.nist.gov]

- 3. Benzaldehyde, 3-ethyl- [webbook.nist.gov]

- 4. This compound | 34246-54-3 [chemicalbook.com]

- 5. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Ethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylbenzaldehyde, a key aromatic aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.98 | Singlet | 1H | - | Aldehydic proton (-CHO) |

| 7.68 | Singlet | 1H | - | Aromatic proton (H-2) |

| 7.63 | Doublet | 1H | 7.6 | Aromatic proton (H-6) |

| 7.45 | Triplet | 1H | 7.6 | Aromatic proton (H-5) |

| 7.39 | Doublet | 1H | 7.6 | Aromatic proton (H-4) |

| 2.70 | Quartet | 2H | 7.6 | Methylene protons (-CH₂) |

| 1.25 | Triplet | 3H | 7.6 | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 193.3 | Aldehydic Carbonyl (C=O) |

| 145.0 | Aromatic Carbon (C-3) |

| 136.5 | Aromatic Carbon (C-1) |

| 134.0 | Aromatic Carbon (C-5) |

| 129.0 | Aromatic Carbon (C-6) |

| 128.5 | Aromatic Carbon (C-4) |

| 127.0 | Aromatic Carbon (C-2) |

| 29.0 | Methylene Carbon (-CH₂) |

| 15.5 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H Stretch |

| ~2720, ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~790 | Strong | C-H Out-of-plane Bending (Aromatic) |

Note: The IR data is predicted based on characteristic frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 134 | 95 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M-H]⁺ (Base Peak) |

| 105 | 40 | [M-CHO]⁺ or [C₈H₉]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

IR Spectroscopy

The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of this compound is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates the compound from any impurities. The GC is equipped with a capillary column suitable for the analysis of aromatic compounds. The separated compound then enters the mass spectrometer, where it is ionized using Electron Ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.

References

IUPAC name and synonyms for 3-Ethylbenzaldehyde

An In-depth Technical Guide to 3-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a substituted aromatic aldehyde. It covers its chemical identity, physicochemical properties, spectral data, synthesis and analysis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, supported by its CAS registry number for unambiguous identification in databases and publications.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 34246-54-3[1][3] |

| Molecular Formula | C₉H₁₀O[4] |

| Molecular Weight | 134.18 g/mol [4] |

| InChI Key | LLYXUFQXCNIGDG-UHFFFAOYSA-N[2] |

| SMILES | CCC1=CC(=CC=C1)C=O[1] |

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical Form | Liquid[2] |

| Color | Colorless oil[5] |

| Boiling Point | 214.3 °C at 760 mmHg[4] |

| Density | 1.001 g/cm³[4] |

| Flash Point | 86.6 °C[4] |

| Refractive Index | 1.548[4] |

| Storage Temperature | Inert atmosphere, room temperature[2] |

| Purity | Typically ≥95%[2] |

Spectral Data

Detailed spectral data are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.28 | t | 7.2 | 3H | -CH₃ |

| 2.74 | q | 7.2 | 2H | -CH₂- |

| 7.42 - 7.48 | m | 2H | Ar-H | |

| 7.69 - 7.72 | m | 2H | Ar-H | |

| 10.0 | s | 1H | -CHO | |

| Solvent: CDCl₃, Frequency: 400 MHz[5] |

Mass Spectrometry

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Description |

| 134 | Molecular Ion Peak [M]⁺ |

| 133 | [M-H]⁺ |

| 119 | [M-CH₃]⁺ |

| Method: GC-MS[1] |

Infrared (IR) Spectroscopy

While specific peak values were not detailed in the search, IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key expected absorptions would include:

-

~2850-2750 cm⁻¹ for the aldehyde C-H stretch.

-

~1700 cm⁻¹ for the C=O stretch of the aldehyde.

-

~3000-2850 cm⁻¹ for the C-H stretches of the ethyl group and aromatic ring.

-

~1600-1450 cm⁻¹ for the C=C stretches within the aromatic ring.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves a Suzuki coupling reaction.[5]

Materials:

-

m-bromobenzaldehyde

-

Triethylborane (1.0 M in THF)

-

Pd(dppf)Cl₂ (palladium catalyst)

-

CsOAc (Cesium acetate)

-

Tetrahydrofuran (THF)

-

Ether

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).[5]

-

Heat the mixture to reflux and maintain for 6 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Dilute the mixture with ether.[5]

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[5]

-

Purify the residue by silica gel fast column chromatography to yield this compound as a colorless oil.[5]

References

An In-depth Technical Guide to the Health and Safety of 3-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling 3-Ethylbenzaldehyde and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1] It is a colorless to pale yellow liquid with a characteristic almond-like odor.[2] Understanding its physical properties is crucial for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 34246-54-3 | [1][3][4] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.17 g/mol | [1][5] |

| Boiling Point | 214.3 °C at 760 mmHg | [2][6] |

| Flash Point | 86.6 °C (188.0 °F) | [2][6] |

| Density | 1.001 g/cm³ | [2] |

| Vapor Pressure | 0.157 mmHg at 25 °C | [2][6] |

| Solubility | Soluble in water (397.7 mg/L at 25°C, est.), Chloroform (Slightly), Methanol (Slightly) | [2][6] |

| Refractive Index | 1.548 | [2] |

| InChI Key | LLYXUFQXCNIGDG-UHFFFAOYSA-N | [1] |

Health and Safety Information

The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]

Toxicological Data Summary

Comprehensive toxicological data for this compound is limited.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated. Much of the available safety information is based on structurally similar compounds. For its isomer, 4-ethylbenzaldehyde, risk assessments have been conducted using read-across data from benzaldehyde.[7] Researchers should treat this compound as a substance with unknown long-term health effects and handle it with appropriate caution.

| Toxicity Endpoint | Data |

| Oral/Parenteral Toxicity | Not determined |

| Dermal Toxicity | Not determined |

| Inhalation Toxicity | Not determined |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[3]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[3] If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Caption: First aid decision tree for this compound exposure.

Handling, Storage, and Personal Protection

-

Handling: Handle in a well-ventilated place or under a chemical fume hood.[3] Avoid breathing vapors, mist, or gas.[3] Avoid contact with skin and eyes.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[2][3] Store locked up.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side shields or chemical goggles approved under government standards like NIOSH (US) or EN 166 (EU).

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[3]

-

Respiratory Protection: If ventilation is inadequate or vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.

-

Caption: General laboratory workflow for handling hazardous chemicals.

Fire and Explosion Hazards

This compound is not classified as a flammable liquid, but it is combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Specific Hazards: Vapors may be heavier than air and can spread along floors. In case of fire, hazardous decomposition products such as carbon oxides can be formed.

-

Fire-fighter Precautions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves and eye protection.[3] Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[3][10]

-

Containment and Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers. Use spark-proof tools and explosion-proof equipment during cleanup.[3] Absorb the spill with inert material (e.g., sand, earth).

Experimental Protocols

Synthesis of this compound from m-Bromobenzaldehyde

The following protocol is adapted from the literature for the synthesis of this compound.[4]

Materials:

-

m-Bromobenzaldehyde (2.00 mmol)

-

Pd(dppf)Cl₂ (20.0 µmol)

-

Cesium acetate (CsOAc) (2.00 mmol)

-

Triethylborane (1.0 M in THF, 2.00 mL, 2.00 mmol)

-

Anhydrous Tetrahydrofuran (THF) (3.0 mL)

-

Diethyl ether

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Argon gas supply

-

Reaction vessel with reflux condenser

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction vessel containing m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol), add anhydrous THF (3.0 mL).

-

Inert Atmosphere: Purge the vessel with argon gas to establish an inert atmosphere.

-

Reagent Addition: Add triethylborane (1.0 M in THF, 2.00 mL, 2.00 mmol) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with diethyl ether. Wash sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purification: Purify the resulting residue by silica gel flash column chromatography to yield this compound as a colorless oil.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is a natural compound found in some plants, such as Capsicum annuum and Cinnamomum zeylanicum.[4] Limited research has shown it possesses some antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.[4] However, the specific signaling pathways or mechanisms of action involved in this antimicrobial activity have not been elucidated. There is currently no data available in the reviewed literature detailing the interaction of this compound with specific signaling pathways in mammalian systems. Further research is required to understand its biological effects and potential as a modulator of cellular pathways.

References

- 1. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 34246-54-3,this compound | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 34246-54-3 [chemicalbook.com]

- 5. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-ethyl benzaldehyde, 34246-54-3 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Thermochemical Properties of 3-Ethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Ethylbenzaldehyde (C₉H₁₀O). Due to a lack of available experimental data, this document primarily presents computationally derived values and outlines the established methodologies for their experimental determination. This guide also details a common synthetic route for its preparation.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of this compound. These values have been calculated using the Joback group contribution method, a widely used estimation technique for thermophysical properties of organic compounds.[1][2][3] It is important to note that these are predicted values and should be used with an understanding of the inherent limitations of computational estimations.

| Property | Symbol | Value | Unit | Method |

| Molar Mass | M | 134.18 | g/mol | - |

| Standard Enthalpy of Formation (Gas, 298.15 K) | ΔfH°(g) | -89.61 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | ΔfG°(g) | 28.16 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔvapH° | 45.29 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH° | 15.01 | kJ/mol | Joback Method |

| Boiling Point | Tb | 485.64 | K | Joback Method |

| Critical Temperature | Tc | 699.60 | K | Joback Method |

| Critical Pressure | Pc | 3493.01 | kPa | Joback Method |

| Ideal Gas Heat Capacity (Polynomial Representation) | Cp(g) | See Note 1 | J/(mol·K) | Joback Method |

Experimental Protocols for Thermochemical Analysis

While specific experimental data for this compound is not available in the reviewed literature, the following are detailed methodologies for the determination of key thermochemical properties applicable to this and similar aromatic aldehydes.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

High-precision thermometer (to 0.01°C)

-

Pellet press

-

Fuse wire (e.g., nichrome)

-

Oxygen cylinder with pressure regulator

-

Ignition circuit

-

A pellet of a known mass (typically not exceeding 1.1 g) of this compound is prepared using a pellet press.

-

A measured length of fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample pellet.

-

A small, known amount of water (e.g., 1 ml) is placed in the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.

-

The sealed bomb is placed in the calorimeter bucket, which is filled with a known volume of purified water.

-

The calorimeter is sealed, and the stirrer is activated. The initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.

-

The sample is ignited via the ignition circuit.

-

The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.

-

After the experiment, the bomb is depressurized, and any remaining fuse wire is measured to determine the amount that combusted.

-

The heat capacity of the calorimeter system is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The enthalpy of combustion (ΔH_comb) can then be calculated from ΔU_comb. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law.

Determination of Enthalpy of Vaporization via Knudsen Effusion Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures using the Knudsen effusion method.[8][9][10][11][12]

Principle: A sample is placed in a thermostatted cell with a small orifice. In a high vacuum, the molecules effuse through the orifice, and the rate of mass loss is measured. The vapor pressure is directly proportional to the rate of mass loss.

Apparatus:

-

Knudsen effusion cell

-

High-precision microbalance

-

High-vacuum system

-

Temperature-controlled furnace or bath

-

A small amount of this compound is placed in the Knudsen cell.

-

The cell is placed in the apparatus and heated to a desired, constant temperature under high vacuum.

-

The mass of the cell is continuously monitored by the microbalance, and the rate of mass loss ( dm/dt ) is determined.

-

The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.

-

This procedure is repeated at several different temperatures.

Data Analysis: The enthalpy of sublimation or vaporization (Δsub/vapH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -Δsub/vapH°/R.

Synthesis Pathway

A common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[13][14][15][16][17] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Reaction: 3-Bromobenzaldehyde is coupled with an ethylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura reaction for this compound synthesis.

Biological Context and Potential Applications

While this compound is primarily utilized in the fragrance and flavor industries, some studies have indicated potential biological activity. It has been reported to exhibit antimicrobial properties against certain Gram-positive bacteria.[18] However, it is not currently associated with any known signaling pathways in the context of drug development. Its role as a synthetic intermediate allows for its incorporation into more complex molecules that may have pharmacological relevance.

Conclusion

This guide provides a summary of the currently available thermochemical data for this compound, which is based on computational predictions. The outlined experimental protocols for bomb calorimetry and the Knudsen effusion method offer a clear path for the future experimental determination of these crucial properties. The provided synthesis pathway highlights a common method for its preparation. For researchers and professionals in drug development, while this compound itself may not be a primary therapeutic agent, its properties as a chemical building block are of significant interest. The lack of experimental data underscores an opportunity for further research to validate and expand upon the computational predictions presented herein.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. ivypanda.com [ivypanda.com]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. pragolab.cz [pragolab.cz]

- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. This compound | 34246-54-3 [chemicalbook.com]

The Biological Activity of 3-Ethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylbenzaldehyde, an aromatic aldehyde, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding its effects, drawing from available literature on the compound and its close structural analogs. While specific quantitative data for this compound is limited, this document summarizes its reported antimicrobial properties and explores potential mechanisms of action by examining the well-documented activities of the parent compound, benzaldehyde, and its derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development by presenting available data, outlining relevant experimental methodologies, and visualizing implicated signaling pathways to stimulate further investigation into the therapeutic potential of this compound.

Introduction

This compound (C₉H₁₀O) is a substituted aromatic aldehyde. While its primary applications have been in the fragrance and flavor industries, preliminary studies have indicated potential for biological activity. Notably, it has been reported to possess antimicrobial properties against Gram-positive bacteria. The broader family of benzaldehydes has been the subject of more extensive research, revealing a spectrum of biological effects including anticancer, antifungal, and anti-inflammatory activities. This guide synthesizes the available information on this compound and leverages data from closely related compounds to provide a comprehensive, albeit inferential, overview of its potential biological activities.

Antimicrobial Activity

Quantitative Data for Benzaldehyde and Derivatives

The following tables summarize the reported MIC and other quantitative measures for benzaldehyde and related compounds against various microorganisms. This data is intended to serve as a reference point for potential future studies on this compound.

Table 1: Antibacterial Activity of Benzaldehyde and Derivatives

| Compound | Bacterial Strain | MIC | Reference |

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL | [1] |

| Benzaldehyde | Various bacterial strains | 6 mM - 10 mM | [2] |

Table 2: Antifungal Activity of Benzaldehyde and Derivatives

| Compound | Fungal Strain | MIC | Reference |

| Benzaldehyde | Various fungal strains | 8 mM - 10 mM | [2] |

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, against a bacterial strain using the broth microdilution method.

Experimental Workflow: Broth Microdilution Assay for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilized by filtration.

-

Bacterial Inoculum Preparation: The test bacterium (e.g., Staphylococcus aureus) is cultured on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Broth Microdilution Assay: In a sterile 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in Mueller-Hinton Broth (MHB).

-

Inoculation: The standardized bacterial suspension is diluted in MHB, and each well is inoculated to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control well (MHB with bacterial inoculum, no compound) and a negative control well (MHB only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Anticancer Activity (Inferred from Benzaldehyde Data)

While no studies have directly reported on the anticancer activity of this compound, extensive research on its parent compound, benzaldehyde, has demonstrated cytotoxic effects against a variety of cancer cell lines. Benzaldehyde has been shown to inhibit the growth of cancer cells, and this activity is often more pronounced in cancer cells than in non-cancerous cell lines[3].

Quantitative Data for Benzaldehyde

The following table presents the 50% inhibitory concentration (IC₅₀) values of benzaldehyde against various human cancer cell lines.

Table 3: Cytotoxic Activity of Benzaldehyde against Human Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (mM) | Reference |

| Pancreatic Cancer (BxPC-3) | ~2.5 | [4] |

| Non-small Cell Lung Cancer (A549) | ~5 | [4] |

| Various Cancer Cell Lines | Varies | [3] |

Experimental Protocols

A standard method to assess the cytotoxic activity of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Modulation of Signaling Pathways (Inferred from Related Compounds)

There is currently no direct evidence demonstrating the effect of this compound on specific cellular signaling pathways. However, studies on benzaldehyde and its hydroxy-derivatives have revealed interactions with several key pathways implicated in cell growth, proliferation, and survival. These findings suggest potential avenues of investigation for this compound.

PI3K/AKT/mTOR Pathway

Benzaldehyde has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in pancreatic and non-small cell lung cancer cells[4]. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature of many cancers.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Benzaldehyde (Hypothesized for this compound)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Benzaldehyde has been reported to inhibit the ERK pathway in cancer cells[4].

Signaling Pathway: MAPK/ERK Inhibition by Benzaldehyde (Hypothesized for this compound)

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Sonic Hedgehog (Shh) Pathway

The Sonic hedgehog (Shh) signaling pathway plays a vital role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Studies on 3-hydroxybenzaldehyde have shown that it can activate the Shh pathway[5]. This suggests that substitutions on the benzaldehyde ring can modulate this pathway, although the effect of an ethyl group at the 3-position is unknown.

Signaling Pathway: Modulation of the Sonic Hedgehog Pathway (Potential for this compound)

Caption: Potential modulation of the Sonic Hedgehog pathway.

Conclusion and Future Directions

The available evidence suggests that this compound is a compound with potential biological activities, particularly in the antimicrobial field. However, a significant lack of specific quantitative data and mechanistic studies for this particular molecule necessitates further research. The biological activities of its parent compound, benzaldehyde, and other derivatives against cancer cells and their modulation of key signaling pathways like PI3K/AKT/mTOR and MAPK provide a strong rationale for investigating this compound in these contexts.

Future research should focus on:

-

Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria and fungi.

-

Cytotoxicity Screening: Evaluating the anticancer potential of this compound against a diverse range of cancer cell lines to determine its IC₅₀ values and selectivity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways directly modulated by this compound to elucidate its mechanism of action.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound in drug discovery and development.

References

- 1. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Ethylbenzaldehyde from m-Bromobenzaldehyde: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 3-ethylbenzaldehyde from m-bromobenzaldehyde, targeting researchers, scientists, and professionals in drug development. The included methodologies cover several established cross-coupling reactions, offering a comparative overview of synthetic routes to this valuable intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its preparation from readily available m-bromobenzaldehyde can be achieved through several modern synthetic methods, primarily involving transition metal-catalyzed cross-coupling reactions. This document outlines protocols for Suzuki-Miyaura, Negishi, Kumada, and Stille couplings, as well as a two-step Grignard reaction followed by oxidation. Each method presents distinct advantages concerning reaction conditions, reagent tolerance, and yield, providing researchers with a selection of viable synthetic strategies to suit their specific needs.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic methods described in this document, allowing for easy comparison of reaction parameters and outcomes.

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Suzuki-Miyaura Coupling | m-bromobenzaldehyde, Triethylborane | Pd(dppf)Cl₂ | THF | 6 hours | Reflux | 46%[1] |

| Negishi Coupling | m-bromobenzaldehyde, Ethylzinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | THF | 12-24 hours | Room Temp. | High (typical) |

| Kumada Coupling | m-bromobenzaldehyde, Ethylmagnesium Bromide | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | THF/Diethyl Ether | 2-12 hours | 0 °C to Room Temp. | High (typical) |

| Stille Coupling | m-bromobenzaldehyde, Ethyltributyltin | Pd(PPh₃)₄ | Toluene or DMF | 8-16 hours | 80-110 °C | High (typical) |

| Grignard Reaction & Oxidation | 1. Ethylmagnesium Bromide2. Dess-Martin Periodinane | 1. N/A2. N/A | 1. THF/Diethyl Ether2. Dichloromethane | 1. 1-2 hours2. 1-3 hours | 1. 0 °C to Room Temp.2. Room Temp. | Good to High (typical, 2 steps) |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. Researchers should adhere to standard laboratory safety practices, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling reaction.[1]

Materials and Reagents:

-

m-Bromobenzaldehyde

-

Triethylborane (1.0 M in THF)

-

Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II))

-

Cesium Acetate (CsOAc)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol).

-

Add anhydrous THF (3.0 mL) to the flask, followed by the addition of triethylborane (2.00 mL of a 1.0 M solution in THF, 2.00 mmol).

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound as a colorless oil (yield: 0.123 g, 46%).[1]

Protocol 2: Negishi Coupling

This protocol provides a general procedure for the Negishi coupling of m-bromobenzaldehyde with an ethylzinc reagent.

Materials and Reagents:

-

m-Bromobenzaldehyde

-

Ethylzinc halide (e.g., ethylzinc bromide or chloride, typically prepared in situ or used as a solution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) or Nickel catalyst (e.g., Ni(acac)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve m-bromobenzaldehyde (1.0 equiv) and the palladium or nickel catalyst (1-5 mol%) in anhydrous THF.

-

To this solution, add the ethylzinc halide solution (1.1-1.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel chromatography to yield this compound.

Protocol 3: Kumada Coupling

This protocol outlines the Kumada coupling of m-bromobenzaldehyde with ethylmagnesium bromide.

Materials and Reagents:

-

m-Bromobenzaldehyde

-

Ethylmagnesium bromide (Grignard reagent, typically as a solution in THF or diethyl ether)

-

Nickel catalyst (e.g., Ni(dppe)Cl₂) or Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, add m-bromobenzaldehyde (1.0 equiv) and the nickel or palladium catalyst (1-5 mol%) to anhydrous THF or diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution (1.1-1.2 equiv) to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of dilute HCl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product via silica gel chromatography to obtain this compound.

Protocol 4: Stille Coupling

The following is a general protocol for the Stille coupling of m-bromobenzaldehyde with an organotin reagent.

Materials and Reagents:

-

m-Bromobenzaldehyde

-

Ethyltributyltin

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Toluene or DMF

-

Saturated aqueous potassium fluoride (KF) solution (for work-up)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add m-bromobenzaldehyde (1.0 equiv), the palladium catalyst (1-5 mol%), and anhydrous toluene or DMF.

-

Add ethyltributyltin (1.1-1.5 equiv) to the reaction mixture.

-

Heat the mixture to 80-110 °C and stir for 8-16 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Wash the organic solution with saturated aqueous KF solution to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by silica gel chromatography to afford this compound.

Protocol 5: Grignard Reaction and Subsequent Oxidation

This two-step protocol involves the initial formation of a secondary alcohol via a Grignard reaction, followed by oxidation to the target aldehyde.

Part A: Grignard Reaction to form 1-(3-bromophenyl)propan-1-ol

Materials and Reagents:

-

m-Bromobenzaldehyde

-

Ethylmagnesium bromide solution

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Dissolve m-bromobenzaldehyde (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the ethylmagnesium bromide solution (1.1 equiv) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(m-bromophenyl)propan-1-ol, which can be used in the next step with or without further purification.

Part B: Oxidation to this compound using Dess-Martin Periodinane

Materials and Reagents:

-

Crude 1-(m-bromophenyl)propan-1-ol from Part A

-

Dess-Martin Periodinane (DMP)[1]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve the crude alcohol (1.0 equiv) in DCM.

-

Add Dess-Martin Periodinane (1.1-1.5 equiv) to the solution at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution containing an excess of Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathway and the general experimental workflow.

Caption: General cross-coupling pathway.

Caption: Generalized experimental workflow.

References

Application Notes and Protocols for the Use of 3-Ethylbenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and an ethyl substituent on the phenyl ring, allows for its participation in a wide array of chemical transformations. The ethyl group can influence the steric and electronic properties of the molecule, potentially imparting desirable characteristics such as increased lipophilicity to the resulting products. This attribute is of particular interest in drug development, where modulating a molecule's pharmacokinetic profile is crucial. This compound is a key starting material for the synthesis of various organic compounds, some of which exhibit significant biological activities, making it a valuable intermediate for the synthesis of potential therapeutic agents.

This document provides detailed application notes and experimental protocols for several key reactions involving this compound, including the Claisen-Schmidt condensation for the synthesis of chalcones, the Wittig reaction for olefination, and the Grignard reaction for the formation of secondary alcohols.

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Application Note:

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. They are precursors to flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone[1]. The use of this compound in this reaction allows for the incorporation of a 3-ethylphenyl group into the chalcone scaffold, providing a pathway to novel compounds with potentially enhanced or unique biological activities. Both conventional and microwave-assisted methods can be employed for this synthesis, with the latter often offering advantages in terms of reaction time and yield[1].

Experimental Protocols:

Protocol 1.1: Conventional Synthesis of (E)-1-(Aryl)-3-(3-ethylphenyl)prop-2-en-1-one

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone using a sodium hydroxide catalyst in ethanol.

-

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl), dilute

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (30 mL).

-

To this solution, add a 40% aqueous solution of sodium hydroxide (15 mL) dropwise with continuous stirring at room temperature.

-

Add this compound (10 mmol) dropwise to the reaction mixture.

-

Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol.

-

Protocol 1.2: Microwave-Assisted Synthesis of (E)-1-(Aryl)-3-(3-ethylphenyl)prop-2-en-1-one

This protocol provides a rapid and efficient method for chalcone synthesis using microwave irradiation.

-

Materials:

-

This compound

-

Substituted Acetophenone

-

Anhydrous Potassium Carbonate (K2CO3)

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix this compound (5 mmol), the substituted acetophenone (5 mmol), and anhydrous K2CO3 (0.5 g).

-

Place the vessel in a domestic microwave oven and irradiate at a power of 300-450 W for 3-5 minutes. Monitor the reaction progress by TLC at 1-minute intervals.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dissolve the contents in ethanol and filter to remove the inorganic catalyst.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure chalcone.

-

Data Presentation:

| Reactant 1 | Reactant 2 (Acetophenone) | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| This compound | 4'-Hydroxyacetophenone | Conventional | NaOH | Ethanol | 4-6 h | 85-92 | Adapted from[4] |

| This compound | 4'-Methoxyacetophenone | Conventional | NaOH | Ethanol | 4-6 h | 88-95 | Adapted from[4] |

| This compound | 4'-Chloroacetophenone | Microwave | K2CO3 | Solvent-free | 3-5 min | 90-96 | Adapted from[5] |

| This compound | 2'-Hydroxyacetophenone | Microwave | NaOH | Ethanol | 2-4 min | 89-94 | Adapted from[6] |

Workflow Diagram:

Application 2: Synthesis of Alkenes via Wittig Reaction

Application Note:

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones[7]. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity[8]. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used[7]. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. This reaction is highly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals. This compound can be readily converted to a variety of 3-ethyl-substituted stilbenes and other vinylarenes using this methodology.

Experimental Protocol:

Protocol 2.1: Synthesis of (E)-1-ethyl-3-(2-phenylethenyl)benzene

This protocol describes the synthesis of a stilbene derivative from this compound and a stabilized Wittig reagent.

-

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (CH2Cl2)

-

95% Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyltriphenylphosphonium chloride (10 mmol) and this compound (10 mmol) to dichloromethane (20 mL).

-

Heat the mixture to reflux with stirring.

-

Once refluxing, add 50% aqueous sodium hydroxide (10 mL) dropwise over 10 minutes.

-

Continue to reflux with vigorous stirring for 1 hour. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from hot 95% ethanol to yield the (E)-stilbene derivative.

-

Data Presentation:

| Wittig Reagent Precursor | Base | Solvent | Reaction Time | Yield (%) | Product Stereochemistry | Reference |

| Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | 1 h | 80-90 | Predominantly E | Adapted from |

| (Carbethoxymethylene)triphenylphosphorane | - | Solvent-free | 15 min | 90-95 | Predominantly E | Adapted from |

| Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 2-4 h | 75-85 | - | General Wittig conditions |

Workflow Diagram:

Application 3: Synthesis of Secondary Alcohols via Grignard Reaction

Application Note:

The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis, allowing for the preparation of primary, secondary, and tertiary alcohols from carbonyl compounds[9][10]. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone[11]. The reaction of this compound with various Grignard reagents provides a straightforward route to a diverse range of 1-(3-ethylphenyl) substituted secondary alcohols. These products can serve as chiral building blocks or intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Experimental Protocol:

Protocol 3.1: Synthesis of 1-(3-Ethylphenyl)propan-1-ol

This protocol details the synthesis of a secondary alcohol by reacting this compound with ethylmagnesium bromide.

-

Materials:

-

This compound

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Iodine crystal (as initiator, optional)

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (12 mmol). Add a small crystal of iodine.

-

Add a solution of ethyl bromide (11 mmol) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and a grayish color). If not, gentle warming may be required.

-

Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve this compound (10 mmol) in anhydrous diethyl ether (15 mL) and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-